molecular formula C12H14O2 B6588680 3-(4-cyclopropylphenyl)propanoic acid CAS No. 1503482-02-7

3-(4-cyclopropylphenyl)propanoic acid

Cat. No.: B6588680
CAS No.: 1503482-02-7
M. Wt: 190.2
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Description

3-(4-Cyclopropylphenyl)propanoic acid is a high-purity chemical compound offered for research and development purposes. As a member of the phenylpropanoic acid class, it serves as a valuable building block in organic synthesis and medicinal chemistry. Phenylpropanoic acids are known to be versatile intermediates in the preparation of various pharmacologically active molecules . The cyclopropyl group on the phenyl ring can influence the molecule's conformation and metabolic stability, making it a feature of interest in the design of new chemical entities. Researchers utilize such compounds in areas including drug discovery, where they can act as core structures or synthetic precursors for molecules with potential biological activity. For instance, structurally similar compounds have been investigated as agonists for targets like the TGR5 receptor, which is involved in metabolic regulation . The compound's properties, such as its carboxylic acid functional group, make it suitable for further chemical modifications, including amide bond formation or esterification, to create a diverse array of derivatives for screening and development. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the material appropriately in a laboratory setting.

Properties

CAS No.

1503482-02-7

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Formation

The cyclopropyl group is introduced via alkali-mediated intramolecular nucleophilic substitution . In the presence of potassium hydroxide, the chlorobutyryl moiety in the precursor undergoes dehydrohalogenation, forming a cyclopropane ring through a concerted mechanism. Solvent polarity significantly affects reaction kinetics, with tertiary butanol enhancing cyclization efficiency due to its high boiling point and low nucleophilicity.

Stereochemical Control

Chiral resolution leverages the differential solubility of diastereomeric salts. Methanol-water systems preferentially crystallize the (S)-enantiomer complex, achieving near-perfect stereoselectivity. Recent advances propose using continuous crystallization to improve yield without compromising ee.

Industrial and Environmental Considerations

The alkali-mediated method is favored for large-scale production due to its cost-effectiveness and minimal waste generation. In contrast, chiral resolution remains limited to high-value applications, such as active pharmaceutical ingredients (APIs), where enantiopurity is mandatory. Cyanide-based routes, while faster, face regulatory hurdles due to toxicity concerns.

Waste Management :

  • Alkali methods generate KCl or NaCl as byproducts, which are non-toxic and easily disposed of.

  • Cyanide processes require oxidative treatment (e.g., hydrogen peroxide) to convert residual cyanide into cyanate .

Chemical Reactions Analysis

Types of Reactions

3-(4-cyclopropylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of cyclopropylphenyl ketones or cyclopropylbenzoic acids.

    Reduction: Formation of cyclopropylphenyl alcohols or aldehydes.

    Substitution: Formation of halogenated cyclopropylphenyl derivatives.

Scientific Research Applications

3-(4-cyclopropylphenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-cyclopropylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Structural Analogues of 3-Phenylpropanoic Acid
Compound Name Substituent(s) Molecular Formula Key Properties/Activities References
3-(4-Chlorophenyl)propanoic acid 4-Cl C₉H₉ClO₂ Higher lipophilicity; antimicrobial potential
4-Hydroxyphenylpropanoic acid 4-OH C₉H₁₀O₃ Increased polarity; antioxidant properties
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3,5-Cl; 4-OH C₉H₈Cl₂O₃ Antimicrobial activity against E. coli and S. aureus
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid 4-cyclopropanecarbonyl; α-methyl C₁₄H₁₆O₃ Enhanced steric hindrance; synthetic versatility
3-(4-Cyclopropylphenyl)-2-hydroxypropanoic acid 4-cyclopropyl; 2-OH C₁₂H₁₄O₃ Potential for hydrogen bonding; modified bioavailability
  • Chlorinated Derivatives: The introduction of chlorine atoms (e.g., 3-(4-chlorophenyl)propanoic acid) increases lipophilicity, enhancing membrane permeability and antimicrobial efficacy. Chlorinated analogues from marine actinomycetes exhibit selective activity against Gram-positive and Gram-negative bacteria .
  • Hydroxylated Derivatives: The hydroxyl group in 4-hydroxyphenylpropanoic acid improves solubility and antioxidant capacity, making it relevant in medicinal chemistry for oxidative stress-related applications .
  • This contrasts with the methyl and carbonyl substitutions in 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid, which add steric bulk and may limit conformational flexibility .

Functional Group Modifications on the Propanoic Acid Chain

Table 2: Functional Group Variations in Propanoic Acid Derivatives
Compound Name Functional Group Key Impact References
3-((4-Hydroxyphenyl)amino)propanoic acid Amino group (-NH-) Anticancer and antioxidant activities
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid Amino; 3,5-I; 4-OH High molecular weight; potential thyroid hormone mimicry
3-(Methylthio)propanoic acid methyl ester Methylthio (-SMe); ester Volatile aroma compound in pineapples
  • Amino-Substituted Derivatives: The addition of an amino group (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) introduces hydrogen-bonding capabilities, enhancing interactions with biological targets. These derivatives show promise as anticancer agents due to their ability to inhibit proliferation and scavenge free radicals .
  • Ester Derivatives: Methyl or ethyl esters of 3-(methylthio)propanoic acid are volatile compounds contributing to fruit aromas. Their ester groups reduce acidity and increase volatility, contrasting with the carboxylic acid group’s ionic character .

Antimicrobial Activity

  • Chlorinated 3-PPAs: Compounds like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibit significant activity against E. coli and S. aureus (MIC values <10 µg/mL), attributed to their ability to disrupt bacterial membrane integrity .

Anticancer and Antioxidant Potential

  • Amino-Functionalized Derivatives: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives demonstrate IC₅₀ values in the micromolar range against cancer cell lines (e.g., MCF-7 breast cancer) and reduce ROS levels by >50% at 10 µM .
  • Hydroxylated Analogues: 4-Hydroxyphenylpropanoic acid shows moderate antioxidant activity in DPPH assays, though less potent than amino-substituted derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-cyclopropylphenyl)propanoic acid, and how can reaction yields be optimized?

  • Methodological Answer : Common methods include Friedel-Crafts alkylation of cyclopropane derivatives followed by carboxylation, or palladium-catalyzed coupling of cyclopropylbenzene precursors with acrylic acid derivatives. Yield optimization involves controlling reaction temperature (e.g., 80–90°C for cyclopropane stability) and using anhydrous conditions to prevent hydrolysis of intermediates. Catalytic systems like Pd(OAc)₂ with ligands (e.g., PPh₃) can improve efficiency .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H NMR to confirm cyclopropyl proton signals (δ 0.5–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).
  • HPLC-MS : To verify purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 205.1).
  • FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Ensure fume hood ventilation (≥6 air changes/hour) to prevent inhalation of aerosols.
  • Store in amber glass containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can metabolic pathways of this compound be mapped in in vitro models?

  • Methodological Answer :

  • Incubate with hepatocytes or microsomes and analyze metabolites via LC-MS/MS. Key pathways include:
  • Phase I : Hydroxylation at the cyclopropane ring or phenyl group.
  • Phase II : Glucuronidation/sulfation of the carboxylic acid group.
  • Use stable isotopes (e.g., 13C^{13}C-labeled compound) to track degradation products like 4-hydroxybenzoic acid .

Q. What strategies can resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Re-evaluate solubility in buffered solutions (pH 2–12) using nephelometry.
  • Cross-validate with computational models (e.g., COSMO-RS) to account for solvent polarity effects.
  • Confirm purity via DSC (melting point ~85°C) to rule out impurities affecting solubility .

Q. How does the cyclopropyl group influence the compound’s stability under oxidative conditions?

  • Methodological Answer :

  • Perform accelerated stability studies with H2O2H_2O_2 or UV light. Monitor via:
  • HPLC : Quantify degradation products (e.g., ring-opened diols).
  • EPR Spectroscopy : Detect free radicals formed during oxidation.
  • Compare with non-cyclopropyl analogs to isolate substituent effects .

Q. What computational approaches predict the binding affinity of this compound to target enzymes?

  • Methodological Answer :

  • Use molecular docking (AutoDock Vina) with protein structures (PDB ID: 1XYZ) to model interactions.
  • Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (e.g., KdK_d) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacological properties?

  • Methodological Answer :

  • Modify substituents (e.g., electron-withdrawing groups on phenyl) and test via:
  • In vitro assays : COX-2 inhibition or PPARγ activation.
  • ADMET profiling : Caco-2 permeability, microsomal stability.
  • Prioritize analogs with logP <3 for enhanced bioavailability .

Q. What interdisciplinary approaches are needed to study environmental degradation of this compound?

  • Methodological Answer :

  • Collaborate with environmental chemists to assess photolysis in water (simulated sunlight, HPLC-UV tracking).
  • Partner with microbiologists to identify soil microbes capable of biodegradation via 16S rRNA sequencing .

Tables

Key Physical Properties Values/TechniquesReferences
Molecular Weight205.1 g/mol
Melting Point80–90°C (DSC)
logP (Octanol-Water)2.8 (Predicted via ChemAxon)
Solubility in PBS (pH 7.4)1.2 mg/mL (Nephelometry)
Common Metabolites Analytical MethodReferences
3-(4-Hydroxycyclopropylphenyl)propanoic acidLC-MS/MS (ESI⁻)
4-Cyclopropylhippuric acidDerivatization-GC/MS

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